Phosphorisocyanatidic dichloride
Overview
Description
Mechanism of Action
Target of Action
Phosphorisocyanatidic dichloride is a complex chemical compound with a molecular formula of CCl2NO2P
Mode of Action
The mode of action of this compound is currently unknown due to the lack of available research on this specific compound. It’s important to note that the mode of action of a compound refers to how it interacts with its target to exert its effects. This typically involves binding to specific receptors or enzymes, initiating a cascade of biochemical reactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not well-documented in the literature. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In a pathway, the product of one reaction serves as the substrate for the next . Therefore, the impact of this compound on biochemical pathways would depend on its specific targets and mode of action.
Pharmacokinetics
Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body These properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Typically, the result of a compound’s action can be observed at both the molecular level (e.g., changes in gene expression or enzyme activity) and the cellular level (e.g., changes in cell morphology or function) .
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can significantly impact a compound’s activity . .
Biochemical Analysis
Biochemical Properties
Phosphorisocyanatidic dichloride plays a significant role in biochemical reactions due to its reactivity and ability to form stable intermediates. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of phosphoramidates and phosphonates. These interactions are crucial in biochemical pathways, where this compound acts as a phosphorylating agent, transferring its phosphoryl group to target molecules. This compound’s ability to form covalent bonds with nucleophiles, such as amino acids and nucleotides, makes it a valuable tool in biochemical research .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate cell function by phosphorylating key proteins involved in signal transduction, thereby altering their activity and downstream effects. Additionally, this compound can impact gene expression by modifying transcription factors and other regulatory proteins, leading to changes in the expression of specific genes. These effects on cellular metabolism and signaling pathways highlight the compound’s potential as a biochemical tool for studying cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s reactivity with nucleophiles allows it to phosphorylate amino acids, nucleotides, and other biomolecules, thereby altering their function. This phosphorylation can inhibit or activate enzymes, depending on the specific target and context. Additionally, this compound can modify transcription factors and other regulatory proteins, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its reactivity and effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range leads to a significant change in the compound’s impact on cellular function. These dosage-dependent effects underscore the importance of careful dosage selection in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s ability to phosphorylate biomolecules makes it a key player in metabolic processes, where it can influence metabolic flux and metabolite levels. Enzymes such as kinases and phosphatases can interact with this compound, leading to changes in their activity and downstream effects on metabolic pathways. These interactions highlight the compound’s role in regulating cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects. The transport and distribution of this compound are crucial for its activity, as they determine the compound’s availability and concentration at target sites. Understanding these processes is essential for optimizing the compound’s use in biochemical research .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is essential for the compound’s ability to interact with specific biomolecules and exert its biochemical effects. The subcellular distribution of this compound highlights the importance of spatial regulation in its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphorisocyanatidic dichloride can be synthesized by the interaction of ethyl carbamate and phosphorus pentachloride. The reaction proceeds as follows: [ \text{C}_2\text{H}_5\text{OCONH}_2 + \text{PCl}_5 \rightarrow \text{Cl}_2\text{P}(=O)\text{NCO} + \text{C}_2\text{H}_5\text{Cl} + \text{HCl} ] The compound is typically prepared under controlled conditions to prevent decomposition .
Industrial Production Methods: In industrial settings, this compound is produced by reacting phosphorus oxychloride with cyanogen chloride. The reaction is carried out in the presence of a catalyst to enhance the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Phosphorisocyanatidic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols, amines, and thiols to form corresponding carbamates, ureas, and thiocarbamates.
Addition Reactions: It can add to double bonds in alkenes and alkynes, forming adducts.
Hydrolysis: It reacts with water to form phosphoric acid derivatives and isocyanic acid.
Common Reagents and Conditions:
Alcohols and Amines: React with this compound under mild conditions to form carbamates and ureas.
Antimony Trifluoride: Used to convert this compound to its difluoride derivative.
Major Products Formed:
Carbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Phosphoric Acid Derivatives: Formed from hydrolysis reactions.
Scientific Research Applications
Phosphorisocyanatidic dichloride is used in various scientific research applications, including:
Biology: Used in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Dichlorophosphoryl Isocyanate: Similar in structure but differs in reactivity and applications.
Phosphorisocyanatidic Difluoride: A derivative with different chemical properties and reactivity.
Uniqueness: Phosphorisocyanatidic dichloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to participate in multiple types of chemical reactions makes it a valuable reagent in both research and industrial applications .
Properties
IUPAC Name |
dichlorophosphorylimino(oxo)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl2NO2P/c2-7(3,6)4-1-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPIQPBNFUNZSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NP(=O)(Cl)Cl)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl2NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236047 | |
Record name | Phosphorisocyanatidic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870-30-4 | |
Record name | Phosphorisocyanatidic dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphorisocyanatidic dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorisocyanatidic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphorisocyanatidic dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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